3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
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Overview
Description
3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and yields the target oxazolidine derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials such as amino alcohols and carboxylic acids. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted oxazolidine derivatives .
Scientific Research Applications
3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
- 2-Oxo-1,3-oxazolidine-4-carboxylic acid
- 2-Oxo-3-(tert-butoxycarbonyl)oxazolidine-4-carboxylic acid
Uniqueness
3-Ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability, solubility, and interaction with biological targets compared to other similar compounds .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-ethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-7-4(5(8)9)3-11-6(7)10/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
IOFNUHLAMNOABV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(COC1=O)C(=O)O |
Origin of Product |
United States |
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